molecular formula C21H26N8O2 B12248898 3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one

3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B12248898
M. Wt: 422.5 g/mol
InChI Key: GPLKRSNESUCWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex heterocyclic compound. This compound is notable for its intricate structure, which includes multiple fused rings and functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The key steps typically include the formation of the triazolo[4,3-b]pyridazine core, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole ring system, and finally the attachment of the pyrimidin-4-one moiety.

    Formation of Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as palladium or copper.

    Construction of Octahydropyrrolo[3,4-c]pyrrole Ring System: This step typically involves a series of hydrogenation and cyclization reactions, often under high pressure and temperature.

    Attachment of Pyrimidin-4-one Moiety: This final step involves the condensation of the intermediate with a suitable pyrimidine derivative, often under reflux conditions in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

Mechanism of Action

The mechanism of action of 3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one
  • 3-[2-(5-{3-Propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Uniqueness

The uniqueness of 3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one lies in its specific structural features, such as the ethyl group on the triazolo[4,3-b]pyridazine ring and the octahydropyrrolo[3,4-c]pyrrole ring system. These features may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H26N8O2

Molecular Weight

422.5 g/mol

IUPAC Name

3-[2-[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one

InChI

InChI=1S/C21H26N8O2/c1-4-17-23-24-18-5-6-19(25-29(17)18)26-7-15-9-27(10-16(15)8-26)20(30)11-28-12-22-14(3)13(2)21(28)31/h5-6,12,15-16H,4,7-11H2,1-3H3

InChI Key

GPLKRSNESUCWSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CN5C=NC(=C(C5=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.